molecular formula C20H30O3 B212061 17(S),18(R)-EETeTr

17(S),18(R)-EETeTr

Cat. No.: B212061
M. Wt: 318.4 g/mol
InChI Key: GPQVVJQEBXAKBJ-YQLHGUCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The epoxygenase pathway is one of the three major branches of eicosanoid biosynthesis. However, the cytochrome P450 metabolites of eicosapentaenoic acid (EPA;  Item No. 90110) and docosahexaenoic acid (DHA;  Item No. 90310) have been little studied relative to arachidonate epoxygenase metabolites. (±)17(18)-EpETE is biosynthesized by the stereospecific epoxidation of the ω-3 bond of EPA. (±)17(18)-EpETE at 100 nM was found to be a potent and selective activator of BK-type calcium activated potassium ion channels in vascular smooth muscle cells. It is possible that some of the physiologic effects of fish oil-enhanced diets could be due to this epoxygenase metabolite.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1

InChI Key

GPQVVJQEBXAKBJ-YQLHGUCYSA-N

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Synonyms

17,18-EETeTr
17,18-EpETE
17,18-epoxy-5,8,11,14-eicosatetraenoic acid
17,18-epoxyeicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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